Methyl (2-cyano-5-fluorophenyl)carbamate
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Overview
Description
Methyl N-(2-cyano-5-fluorophenyl)carbamate is a chemical compound with a molecular structure that includes a carbamate group, a cyano group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2-cyano-5-fluorophenyl)carbamate typically involves the reaction of 2-cyano-5-fluoroaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of methyl N-(2-cyano-5-fluorophenyl)carbamate can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-cyano-5-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Methyl N-(2-cyano-5-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(2-cyano-5-fluorophenyl)carbamate involves its interaction with specific molecular targets. The cyano group can interact with nucleophilic sites in biological molecules, while the fluorophenyl group can enhance the compound’s binding affinity to certain receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2-cyano-4-fluorophenyl)carbamate
- Methyl N-(2-cyano-3-fluorophenyl)carbamate
- Methyl N-(2-cyano-6-fluorophenyl)carbamate
Uniqueness
Methyl N-(2-cyano-5-fluorophenyl)carbamate is unique due to the specific positioning of the cyano and fluorine groups on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl N-(2-cyano-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)12-8-4-7(10)3-2-6(8)5-11/h2-4H,1H3,(H,12,13) |
InChI Key |
ZXYVJVWSOZXDMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C=CC(=C1)F)C#N |
Origin of Product |
United States |
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